molecular formula C15H16ClNO3 B3914069 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide CAS No. 6122-94-7

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B3914069
CAS No.: 6122-94-7
M. Wt: 293.74 g/mol
InChI Key: LNEOAGNGSSCVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and a propanamide moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloro-2-methylphenol: This intermediate is synthesized through the chlorination of 2-methylphenol.

    Formation of 4-chloro-2-methylphenoxyacetic acid: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.

    Synthesis of 2-(4-chloro-2-methylphenoxy)propanamide: The phenoxyacetic acid derivative is then reacted with propanoyl chloride to form the propanamide.

    Introduction of the furan ring: Finally, the furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction with the propanamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The furan ring and chlorinated phenoxy group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)acetic acid: Lacks the furan-2-ylmethyl group.

    N-(furan-2-ylmethyl)propanamide: Lacks the chlorinated phenoxy group.

    4-chloro-2-methylphenoxypropanamide: Lacks the furan ring.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-10-8-12(16)5-6-14(10)20-11(2)15(18)17-9-13-4-3-7-19-13/h3-8,11H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEOAGNGSSCVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392580
Record name 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6122-94-7
Record name 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide
Reactant of Route 5
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.